1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(4-bromo-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3OS2/c13-7-3-1-4-8-10(7)15-12(19-8)16-11(17)14-9-5-2-6-18-9/h1-6H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJOEAIUXZPXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 4-bromobenzo[d]thiazol-2-amine with thiophene-2-isocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzo[d]thiazole moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-Aminobenzo[d]thiazole derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar derivatives:
Key Observations :
- Bromine vs.
- Bioactivity Trends : Brominated benzothiazoles (e.g., 6s in ) show potent antitubercular activity, while chloro/methoxy derivatives () are effective enzyme inhibitors.
Biological Activity
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a brominated benzo[d]thiazole moiety linked to a thiophen-2-yl group via a urea linkage. The general synthesis involves the reaction of 4-bromobenzo[d]thiazol-2-amine with thiophene-2-isocyanate in solvents like dichloromethane or tetrahydrofuran under reflux conditions. Purification is typically achieved through column chromatography or recrystallization.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzothiazole and thiourea exhibit antibacterial , antifungal , and antiprotozoal activities. For instance, compounds similar to this compound have shown minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, indicating strong antimicrobial potential .
Anticancer Activity
This compound has been evaluated for its anticancer properties . In vitro studies revealed that it exhibits antiproliferative effects on several cancer cell lines, including human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549). Notably, the compound's activity was comparable to established chemotherapeutic agents, with IC50 values in the range of 5.16–20 μM .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The brominated moiety may inhibit specific enzymes such as kinases or proteases, affecting cellular signaling pathways.
- Receptor Interaction : Potential interactions with G-protein coupled receptors or ion channels could modulate cell proliferation and apoptosis pathways.
- Molecular Targeting : The compound may selectively target cancerous cells while sparing normal cells, reducing cytotoxicity .
Study 1: Antimicrobial Efficacy
A study conducted on various urea derivatives revealed that compounds with similar structural features to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Anticancer Activity
In another investigation, the antiproliferative effects of this compound were assessed against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell growth, with mechanisms involving apoptosis induction and cell cycle arrest being suggested as potential pathways for its anticancer effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Brominated benzothiazole + thiophene | Antimicrobial, Anticancer | 5.16–20 |
| 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea | Chlorinated variant | Moderate anticancer | 10–25 |
| 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea | Fluorinated variant | Lower antimicrobial activity | >25 |
Q & A
Basic Research Question
- ¹H NMR : Key signals include:
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated mass for C₁₃H₉BrN₄OS₂. Discrepancies >2 ppm require re-evaluation of purity or isotopic patterns .
What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound, and how do IC₅₀ values correlate with structural features?
Advanced Research Question
- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET-based kits (e.g., Adapta™ Kinase Assay) to measure IC₅₀ values. For example, RKI-1447 (structurally similar urea derivative) showed IC₅₀ values of 14.5 nM (ROCK1) and 6.2 nM (ROCK2) .
- Structure-Activity Relationship (SAR) :
How can molecular docking studies guide the rational design of derivatives targeting neurodegenerative disease pathways?
Advanced Research Question
- Docking workflow :
- Target selection : Use PDB structures (e.g., human adenosine A₂A receptor for anti-Parkinsonian studies).
- Ligand preparation : Optimize protonation states of the urea group (neutral or tautomeric forms).
- Binding mode analysis : Prioritize hydrogen bonds between urea NH and Asp/Glu residues (e.g., Asp³⁰⁷ in A₂A receptor) .
- Validation : Compare docking scores (e.g., Glide SP/XP) with experimental IC₅₀ values to refine force field parameters .
How can contradictory biological activity data (e.g., varying IC₅₀ across cell lines) be resolved?
Advanced Research Question
- Data reconciliation strategies :
- Assay standardization : Control variables like cell passage number, serum concentration, and ATP levels (critical for kinase assays).
- Off-target profiling : Use panels like Eurofins KinaseProfiler™ to identify non-specific binding.
- Metabolic stability : Assess compound degradation in media (e.g., LC-MS monitoring) .
- Case study : Quizartinib (a urea-based FLT3 inhibitor) showed IC₅₀ variability due to differential expression of FLT3-ITD mutants in AML cell lines .
What crystallographic data support the conformational stability of the urea moiety in related compounds?
Advanced Research Question
- X-ray crystallography : The urea group in 1-(4-methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea adopts a planar conformation stabilized by intramolecular H-bonds (N–H⋯O=C).
- Torsional angles : Key dihedral angles (e.g., C–N–C–O) range from 170–175°, minimizing steric hindrance .
How can synthetic impurities be characterized and mitigated during scale-up?
Basic Research Question
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted bromobenzo[d]thiazole or dimerized urea).
- Process optimization :
What computational tools predict the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET prediction :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
